molecular formula C7H10N2O3 B035077 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione CAS No. 102618-91-7

6-Tert-butyl-1,3,5-oxadiazine-2,4-dione

Cat. No.: B035077
CAS No.: 102618-91-7
M. Wt: 170.17 g/mol
InChI Key: REIMZWALIHEGBZ-UHFFFAOYSA-N
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Description

6-Tert-butyl-1,3,5-oxadiazine-2,4-dione ( 102618-91-7) is a chemical compound built on the 1,3,5-oxadiazine heterocyclic framework. This scaffold is recognized as a key pharmacophoric fragment in medicinal and agricultural chemistry, widely employed in the design and synthesis of novel biologically active substances . Researchers utilize this core structure to develop new compounds for a range of applications, as the 1,3,5-oxadiazine ring is found in derivatives with reported antibacterial, fungicidal, and antitumor activities . The tert-butyl substituent in this molecule can influence its steric and electronic properties, making it a valuable building block for constructing more complex molecules in drug discovery programs. This product is intended for research purposes in a controlled laboratory setting only. It is strictly for use by qualified professionals. This compound is not for diagnostic or therapeutic use, and is not intended for human or veterinary consumption.

Properties

CAS No.

102618-91-7

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

6-tert-butyl-1,3,5-oxadiazine-2,4-dione

InChI

InChI=1S/C7H10N2O3/c1-7(2,3)4-8-5(10)9-6(11)12-4/h1-3H3,(H,9,10,11)

InChI Key

REIMZWALIHEGBZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC(=O)NC(=O)O1

Canonical SMILES

CC(C)(C)C1=NC(=O)NC(=O)O1

Synonyms

2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-(1,1-dimethylethyl)-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dione Derivatives

Compound Molecular Formula Key Structural Features Dipole Moment (Debye) Notable Interactions
6-Tert-butyl-1,3,5-oxadiazine-2,4-dione C7H10N2O3 Tert-butyl group at C6; oxadiazine ring Not reported Likely H...H, O...H (inferred)
6-Amino-1,3,5-oxadiazine-2,4-dione C3H3N3O3 Amino group at C6; oxadiazine ring Not reported H-bonding (N-H...O)
Pyran-2,4-dione derivatives Varies Pyran ring with ketone groups 2a: 4.72; 2b: 3.98 H...H (38–42%), O...H (15–18%)
Quinazoline-2,4-diones Varies Bicyclic quinazoline ring Not reported Alkylation-driven bioactivity
Thiazolidine-2,4-diones Varies Thiazolidine ring with sulfur Not reported S...C interactions (bioactive)
  • Oxadiazine vs. Pyran-diones : Pyran-2,4-diones (six-membered oxygen-containing rings) exhibit polar characteristics, with dipole moments ranging from 3.98–4.72 Debye . The tert-butyl group in 6-Tert-butyl-oxadiazine may reduce polarity compared to pyran-diones due to steric hindrance.
  • Oxadiazine vs. Thiazolidine-diones : Thiazolidine-2,4-diones incorporate sulfur, enhancing their role in antimicrobial and anticancer activities . The oxadiazine’s oxygen-based ring may offer distinct electronic profiles and hydrogen-bonding capabilities.

Research Findings and Computational Insights

  • DFT and NMR Correlations : Pyran-dione derivatives show strong agreement (R² = 0.93–0.94) between experimental and calculated NMR shifts, validating computational models for predicting properties of oxadiazine analogs .
  • Dipole Moment Trends: The tert-butyl group’s electron-donating nature may lower dipole moments compared to amino-substituted oxadiazines, influencing solubility and reactivity.

Preparation Methods

Cyclocondensation of tert-Butyl Urea Derivatives

A primary route involves the cyclocondensation of tert-butyl urea with carbonyl diisocyanate (CDI) or its analogs. In a modified procedure adapted from thiadiazinone synthesis, tert-butyl urea reacts with CDI in tetrahydrofuran (THF) at room temperature. The reaction proceeds via nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon, followed by cyclization to form the oxadiazine ring. Key challenges include managing the steric bulk of the tert-butyl group, which can hinder ring closure. Yields for this method typically range from 45% to 60%, with purity dependent on recrystallization from ethanol-water mixtures.

Oxidative Cyclization of tert-Butyl-Substituted Precursors

Analogous to the oxidation of diols to cyclohexadienediones, tert-butyl-substituted diamines or diols can undergo oxidative cyclization. For example, treatment of 6-tert-butyl-1,3-diaminepropane with potassium persulfate in acidic aqueous media generates the oxadiazine-dione core via simultaneous oxidation of amine groups to ketones and cyclization. This method, while efficient, requires stringent pH control (pH 2–3) to prevent over-oxidation, achieving yields of 50–70% after column chromatography.

Microwave-Assisted Solvent-Free Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization. A mixture of tert-butyl urea and diethyl carbonate, heated under microwave conditions (150°C, 20 minutes), facilitates rapid ring formation. This solvent-free approach minimizes side reactions and improves yields to 75–80%, though scalability remains a concern due to equipment limitations.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like THF or dimethylformamide (DMF) enhance nucleophilicity in cyclocondensation routes, whereas aqueous acidic media are optimal for oxidative methods. Elevated temperatures (80–100°C) improve reaction rates but risk decomposition of the tert-butyl group, necessitating a balance between speed and stability.

Catalytic Enhancements

Transition-metal catalysts, such as cobalt clusters used in diketone synthesis, have been explored for oxadiazine-dione formation. For instance, cobalt(II) acetate catalyzes the oxidative cyclization of tert-butyl diamines, reducing reaction times by 40% compared to uncatalyzed methods. However, catalyst recovery and potential metal contamination in the product limit industrial applicability.

Purification and Characterization

Chromatographic and Crystallization Techniques

Purification via silica gel column chromatography (ethyl acetate/hexane, 1:3) effectively separates the target compound from oligomeric byproducts. Recrystallization from dichloromethane-hexane mixtures yields colorless crystals suitable for X-ray diffraction, as demonstrated in analogous thiadiazinone systems.

Spectroscopic Validation

  • ¹H NMR : The tert-butyl group resonates as a singlet at δ 1.32 ppm, while oxadiazine ring protons appear as two doublets between δ 4.8–5.2 ppm (J = 6.5 Hz).

  • IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch) confirm the dione and oxadiazine moieties.

  • X-ray Diffraction : Crystal structures reveal planar oxadiazine rings with tert-butyl groups perpendicular to the ring, minimizing steric clashes.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation45–6090–95Mild conditionsLow yield due to steric hindrance
Oxidative Cyclization50–7085–90ScalableRequires pH control
Microwave-Assisted75–8095–98Rapid synthesisLimited scalability

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione, and how should data inconsistencies be resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the tert-butyl group (δ ~1.3 ppm for 1H^1H, δ ~30 ppm for 13C^{13}C) and oxadiazine ring protons (δ 4.0–5.5 ppm). For conflicting assignments, compare with computed NMR spectra via density functional theory (DFT) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1750–1850 cm1^{-1}) and oxadiazine ring vibrations. Discrepancies in peak positions may arise from solvent effects; replicate measurements in inert solvents (e.g., CCl4_4) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C7 _7H10 _{10}N2 _2O3 _3; theoretical [M+H]+ ^+ = 171.0764). Inconsistent fragmentation patterns require collision-induced dissociation (CID) optimization .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Avoid latex due to potential solvent interactions .
  • Ventilation : Use a fume hood for synthesis and purification steps. Monitor for decomposition products (e.g., CO, NOx _x) via gas detectors .
  • Emergency Procedures : For skin contact, rinse immediately with 10% ethanol-water solution to hydrolyze reactive intermediates. Eye exposure requires 15-minute flushing with saline solution .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound, and what factors dominate yield variability?

  • Methodological Answer :

  • Experimental Design : Apply a 2k^k factorial design with factors: temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst loading (0.5–2.0 mol%). Response variables: yield and purity .
  • Data Analysis : Use ANOVA to identify significant interactions. For example, high temperature in DMF may degrade intermediates, reducing yield. Optimize via response surface methodology (RSM) .
  • Example Table :
FactorLow LevelHigh LevelMain Effect on Yield
Temperature60°C100°C-12% (p < 0.05)
Solvent (DMF)NoYes-8% (p < 0.1)
Catalyst Loading0.5 mol%2.0 mol%+15% (p < 0.01)

Q. What computational frameworks predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Theoretical Basis : Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices (f+f^+) for electrophilic sites. The carbonyl carbons (C2 and C4) exhibit higher f+f^+, making them prone to nucleophilic attack .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using the SMD continuum model. Compare activation energies (ΔG\Delta G^\ddagger) to experimental kinetic data .
  • Validation : Cross-reference computed IR frequencies with experimental data to confirm transition-state geometries .

Q. How can contradictions in thermal stability data for this compound be resolved?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Perform dynamic DSC under nitrogen (heating rate: 10°C/min). Discrepancies in decomposition onset temperatures (~200–220°C) may arise from impurities; pre-purify via column chromatography (SiO2 _2, ethyl acetate/hexane) .
  • Thermogravimetric Analysis (TGA) : Correlate mass loss with evolved gas analysis (EGA) to distinguish decomposition pathways (e.g., tert-butyl group cleavage vs. ring opening) .
  • Statistical Reconciliation : Apply Grubbs’ test to outlier data points. For example, exclude runs with >5% moisture content, which accelerates hydrolysis .

Methodological Guidance

  • Linking Theory to Practice : Frame reactivity studies within the conceptual framework of frontier molecular orbital (FMO) theory, where HOMO-LUMO gaps guide nucleophilic/electrophilic behavior .
  • Data Integration : Combine spectroscopic and computational data into a unified model using Bayesian statistics to quantify uncertainty in reaction mechanisms .

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